REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8](Br)[N:7]=1)=[O:5])[CH3:2].[Cu][C:15]#[N:16]>CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8]([C:15]#[N:16])[N:7]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=CC=C1N)Br
|
Name
|
copper(I) cyanide
|
Quantity
|
29.2 mg
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
800 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
FILTRATION
|
Details
|
through diatomaceous filter-aid
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=CC=C1N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 mg | |
YIELD: PERCENTYIELD | 26.6% | |
YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |